3-methyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a diverse molecular structure that includes a benzo[b][1,4]dioxine core, a pyridazine ring, and a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 361.409 g/mol.
The compound can be sourced from various chemical suppliers such as BenchChem and PubChem, which provide detailed information regarding its chemical properties and potential applications in research.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in the form of pyrazole and pyridazine rings. It is classified as a carboxamide due to the presence of the carboxamide functional group in its structure.
The synthesis of 3-methyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can be achieved through several synthetic routes. A common method involves multi-step reactions that may include:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and selectivity for the desired product. Catalysts may also be employed to facilitate certain steps in the synthesis.
The molecular structure of 3-methyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can be represented using various structural notations:
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=C(C=CC=N4)C#N)C
QYUKUIUYNUCLPV-UHFFFAOYSA-N
.The compound's structure reveals multiple functional groups which contribute to its biological activity and solubility characteristics. The presence of nitrogen heterocycles often enhances pharmacological properties.
3-methyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide participates in various chemical reactions typical for compounds with similar structures:
Understanding the reactivity of this compound is essential for its application in drug discovery and development. Reaction conditions must be optimized to favor desired pathways while minimizing side reactions.
The mechanism of action for this compound is likely related to its ability to interact with biological targets such as enzymes or receptors involved in disease processes. For instance:
Research indicates that compounds with pyrazole and pyridazine structures often exhibit significant biological activity due to their ability to modulate cellular pathways.
The physical properties of 3-methyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide include:
Key chemical properties include:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are essential for confirming purity and identity.
This compound has potential applications in various fields:
Research into compounds like 3-methyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide continues to expand our understanding of their potential therapeutic roles and mechanisms of action .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: